
rac Clobenzorex-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Clobenzorex-d6 Hydrochloride: is a deuterated form of Clobenzorex, a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobenzorex due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Clobenzorex-d6 Hydrochloride involves the condensation of amphetamine with 2-chlorobenzaldehyde to form a Schiff base, which is then reduced using sodium borohydride. The deuterated version is synthesized similarly, with deuterium atoms incorporated at specific positions to create the labeled compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically supplied as a hydrochloride salt for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions: rac Clobenzorex-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediates back to the parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
rac Clobenzorex-d6 Hydrochloride is extensively used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for studying the metabolic pathways and pharmacokinetics of Clobenzorex.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research on this compound helps in understanding its potential therapeutic uses and side effects.
Mecanismo De Acción
rac Clobenzorex-d6 Hydrochloride exerts its effects by stimulating the central nervous system. It acts as a prodrug, metabolizing into active compounds that increase the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, reduced appetite, and enhanced mood. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparación Con Compuestos Similares
Clobenzorex: The non-deuterated form, used as an appetite suppressant.
Amphetamine: A stimulant with similar central nervous system effects.
Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.
Uniqueness: rac Clobenzorex-d6 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for detailed pharmacokinetic studies. This isotopic labeling helps in distinguishing the compound from its non-deuterated counterparts in metabolic studies .
Propiedades
Fórmula molecular |
C16H19Cl2N |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/i1D3,11D2,13D; |
Clave InChI |
ASTCUURTJCZRSC-WXVCLZDVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


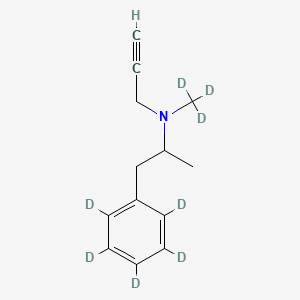
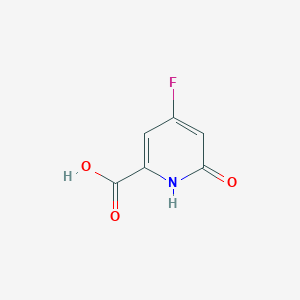
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
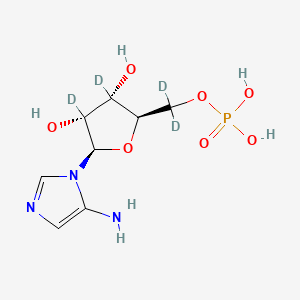
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
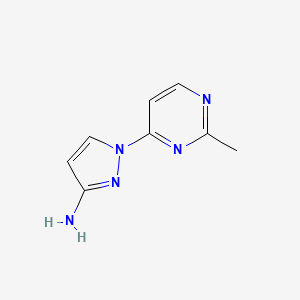

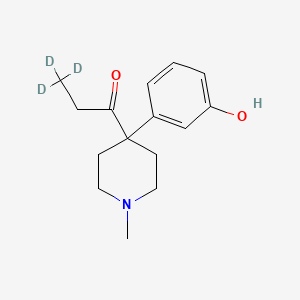
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
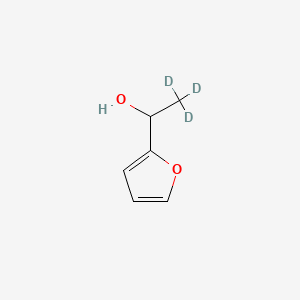
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)


